1-Amino-3-phenyl-guanidine, nitric acid salt
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Overview
Description
1-Amino-3-phenyl-guanidine, nitric acid salt is a compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications
Preparation Methods
The synthesis of 1-Amino-3-phenyl-guanidine, nitric acid salt can be achieved through several methods:
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Synthetic Routes
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Industrial Production Methods
- Industrial production methods typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of strong acids like nitric acid for protonation is common in industrial settings .
Chemical Reactions Analysis
1-Amino-3-phenyl-guanidine, nitric acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, perchloric acid.
Reducing Agents: Hydrazine, sodium borohydride.
Substitution Reagents: Halides, isocyanides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted guanidines.
Scientific Research Applications
1-Amino-3-phenyl-guanidine, nitric acid salt has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-3-phenyl-guanidine, nitric acid salt involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-Amino-3-phenyl-guanidine, nitric acid salt can be compared with other similar compounds:
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Similar Compounds
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Uniqueness
- The presence of the phenyl group in this compound provides unique steric and electronic properties, making it distinct from other guanidines.
- Its ability to form stable nitric acid salts enhances its potential applications in energetic materials and industrial processes .
Properties
CAS No. |
130066-22-7 |
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Molecular Formula |
C7H13N5O3 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
1-hydrazinyl-N'-phenylmethanediamine;nitric acid |
InChI |
InChI=1S/C7H12N4.HNO3/c8-7(11-9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5,7,10-11H,8-9H2;(H,2,3,4) |
InChI Key |
QLFBLPKXJZBFGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(N)NN.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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